molecular formula C28H29N3O B12118810 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline

7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12118810
M. Wt: 423.5 g/mol
InChI Key: KKXZBWQARQAWKF-UHFFFAOYSA-N
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Description

7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes an indole ring fused with a quinoxaline ring, and a propyl chain substituted with a phenoxy group. The presence of multiple functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. The initial step often includes the formation of the indole and quinoxaline rings, followed by the introduction of the propyl chain and phenoxy group. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and propyl chain positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives and compounds with similar structural features, such as:

  • 6H-indolo[2,3-b]quinoxaline
  • 7-methyl-6H-indolo[2,3-b]quinoxaline
  • 6-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-6H-indolo[2,3-b]quinoxaline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

7-methyl-6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C28H29N3O/c1-18(2)21-14-13-19(3)17-25(21)32-16-8-15-31-27-20(4)9-7-10-22(27)26-28(31)30-24-12-6-5-11-23(24)29-26/h5-7,9-14,17-18H,8,15-16H2,1-4H3

InChI Key

KKXZBWQARQAWKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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